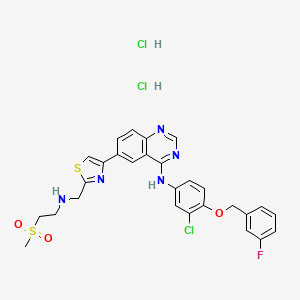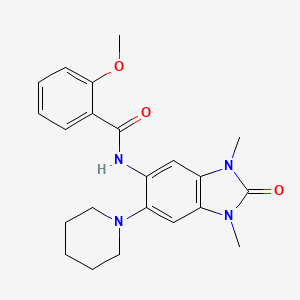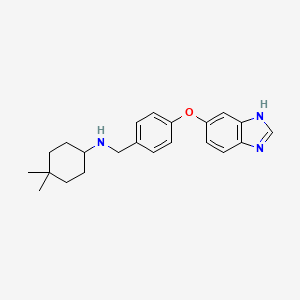
GW 583340 dihydrochloride
Vue d'ensemble
Description
GW 583340 dihydrochloride is a potent dual EGFR/ErbB2 tyrosine kinase inhibitor . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . The IC50 values are 0.01 and 0.014 μM respectively . It has been shown to inhibit tumor growth in vivo by 80% in a murine xenograft model following oral administration .
Molecular Structure Analysis
The chemical name of GW 583340 dihydrochloride is N - [3-Chloro-4- [ (3-fluorophenyl)methoxy]phenyl]-6- [2- [ [ [2- (methylsulfonyl)ethyl]amino]methyl]-4-thiazolyl]-4-quinazolinamine dihydrochloride . Its molecular weight is 671.03 and its formula is C28H25ClFN5O3S2.2HCl .Physical And Chemical Properties Analysis
GW 583340 dihydrochloride is soluble to 100 mM in DMSO with gentle warming . It should be stored in a desiccated state at +4°C . .Relevant Papers The paper “Discovery and biological evaluation of potent dual ErbB-2/EGFR tyrosine kinase inhibitors: 6-thiazolylquinazolines” by Gaul et al. in 2003 is a relevant publication that supports the biological activity of GW 583340 dihydrochloride .
Applications De Recherche Scientifique
Cancer Research: EGFR/ErbB2 Inhibition
GW 583340 dihydrochloride is a potent inhibitor of EGFR (Epidermal Growth Factor Receptor) and ErbB2 (also known as HER2), which are commonly overexpressed in various human tumors . It has shown efficacy in selectively inhibiting the growth of tumor cells that overexpress these receptors, such as HN5, N87, and BT474 cell lines, with IC50 values of 0.11 μM . This compound could be instrumental in studying the pathways involved in cancer proliferation and developing targeted therapies.
Molecular Biology: Drug Resistance Reversal
In molecular biology, GW 583340 dihydrochloride has been noted to reverse ABCG2- and ABCB1-mediated drug resistance . These proteins contribute to the efflux of drugs from cancer cells, leading to multidrug resistance. By inhibiting these transporters, GW 583340 dihydrochloride can enhance the effectiveness of chemotherapeutic agents.
Pharmacology: Kinase Inhibitor Libraries
Pharmacologically, GW 583340 dihydrochloride is included in kinase inhibitor libraries for high-throughput screening and drug development . Researchers utilize these libraries to identify potential kinase inhibitors that can serve as therapeutic agents for diseases where kinase overactivity is a factor.
Biochemistry: Enzyme Activity Modulation
In biochemistry, GW 583340 dihydrochloride’s role as a dual tyrosine kinase inhibitor allows for the study of enzyme activity modulation . It provides a tool for dissecting signaling pathways and understanding the biochemical basis of diseases related to EGFR and ErbB2.
Medicinal Chemistry: Lead Compound Optimization
In medicinal chemistry, GW 583340 dihydrochloride serves as a lead compound for the optimization of therapeutic agents . Its structure-activity relationship can be studied to design more potent and selective inhibitors with improved pharmacokinetic properties.
Clinical Trials: Therapeutic Efficacy Assessment
Although specific clinical trial data for GW 583340 dihydrochloride was not found, compounds like it are typically subjected to rigorous clinical trials to assess their therapeutic efficacy and safety profile . Such trials are crucial for determining the potential of GW 583340 dihydrochloride as a viable treatment option in clinical settings.
Toxicology: Safety and Risk Assessment
In toxicology, the safety profile and potential risks associated with GW 583340 dihydrochloride are evaluated . Understanding its toxicological impact is essential for ensuring the safe use of this compound in both experimental and therapeutic contexts.
Mécanisme D'action
Target of Action
GW 583340 dihydrochloride is a potent dual inhibitor of the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and ErbB2 . These receptors play crucial roles in cell proliferation and survival, and their overexpression is often associated with various types of cancers .
Mode of Action
GW 583340 dihydrochloride interacts with its targets, EGFR and ErbB2, by binding to their ATP-binding sites, thereby inhibiting their tyrosine kinase activities . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR and ErbB2 by GW 583340 dihydrochloride affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, GW 583340 dihydrochloride can suppress tumor growth and induce apoptosis .
Pharmacokinetics
As a small molecule inhibitor, it is expected to have good bioavailability and can be administered orally
Result of Action
The primary result of GW 583340 dihydrochloride’s action is the inhibition of tumor cell growth and the induction of apoptosis . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . In addition, it has been shown to reverse ABCG2- and ABCB1-mediated drug resistance .
Action Environment
The action of GW 583340 dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with EGFR or ErbB2 could potentially affect its efficacy . Additionally, factors such as pH and temperature could influence its stability.
Propriétés
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMITXDBYLKRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl3FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GW 583340 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)


![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)
![2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B1672397.png)
![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
amino}methyl)-3,3,3-Trifluoro-2-Hydroxypropyl]-1-(4-Fluorophenyl)-1h-Pyrazole-4-Carboxamide](/img/structure/B1672403.png)

![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)


